1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid

Catalog No.
S13389934
CAS No.
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic ac...

Product Name

1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid

IUPAC Name

1-methylpyrrolo[3,2-b]pyridine-2-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-11-7-3-2-4-10-6(7)5-8(11)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

RCNGBLVEXZUVTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)O)N=CC=C2

1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its unique pyrrolo-pyridine structure. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, and it has a molecular weight of approximately 176.17 g/mol. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The structure consists of a pyrrole ring fused to a pyridine ring, making it part of the broader class of azaindoles, which are known for their diverse pharmacological properties .

The chemical behavior of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is largely influenced by its functional groups. It can participate in various reactions typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The nitrogen atoms in the aromatic rings can act as nucleophiles in electrophilic substitution reactions.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry .

1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential as:

  • Anticancer Agent: Some derivatives have shown efficacy against various cancer cell lines.
  • Neuroprotective Effects: Research suggests that it may have protective effects in neurodegenerative diseases.
  • Antimicrobial Properties: The compound has demonstrated activity against certain bacterial strains.

These biological properties make it a candidate for further pharmacological development .

The synthesis of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be achieved through several methods, including:

  • Cyclization Reactions: Starting from appropriate pyrrole and pyridine precursors, cyclization can be induced under acidic or basic conditions.
  • Functional Group Transformations: Existing compounds with similar structures can be modified through selective functional group transformations to yield the desired carboxylic acid derivative.
  • Multistep Synthesis: This involves several reaction steps, including protection and deprotection strategies to obtain the final product with high purity .

The applications of 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid span various fields:

  • Pharmaceuticals: As a building block for synthesizing new drugs targeting cancer and neurological disorders.
  • Chemical Research: Used in the development of new materials or as a reagent in organic synthesis.
  • Biochemical Studies: Investigated for its role in biological pathways and mechanisms.

These applications highlight its versatility as a chemical compound .

Interaction studies involving 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid focus on its binding affinity and interaction with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for developing targeted therapies and assessing potential side effects .

Several compounds share structural similarities with 1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. A comparison with these compounds reveals unique aspects:

Compound NameMolecular FormulaUnique Features
1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acidC8H6N2O2C_8H_6N_2O_2Lacks methyl group; slightly different biological activity
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylateC9H8N2O2C_9H_8N_2O_2Methyl ester form; different reactivity profile
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylateC10H10ClN2O2C_{10}H_{10}ClN_2O_2Halogen substitution; potential for enhanced activity

These compounds illustrate the diversity within the pyrrolo-pyridine class and highlight how slight modifications can lead to significant changes in properties and activities .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.058577502 g/mol

Monoisotopic Mass

176.058577502 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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